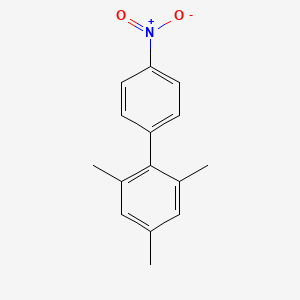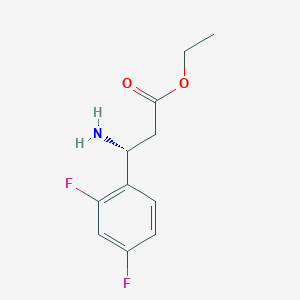
ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a propanoate backbone with an amino group and a difluorophenyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acrylate and 2,4-difluoroaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out under nitrogen protection using anhydrous ethanol as the solvent and trifluoromethanesulfonic acid as the catalyst.
Product Isolation: The reaction mixture is then washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product as white lamellar crystals.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, with stringent control over reaction conditions and purification steps to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.
Applications De Recherche Scientifique
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and inflammatory pathways.
Pathways Involved: It modulates the activity of these targets by binding to their active sites, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,4-dibromophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,4-dimethylphenyl)propanoate
Uniqueness
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and binding affinity compared to its chlorinated, brominated, or methylated analogs .
Propriétés
Formule moléculaire |
C11H13F2NO2 |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
Clé InChI |
VNSICQFDYLZXLG-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



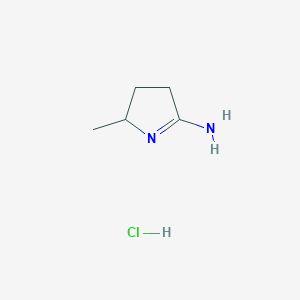
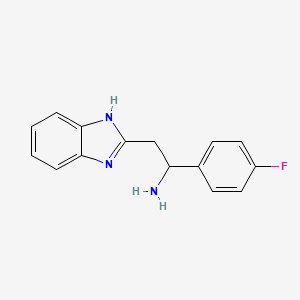
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11729196.png)

![tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11729215.png)
![O-[1-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B11729222.png)

![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11729243.png)
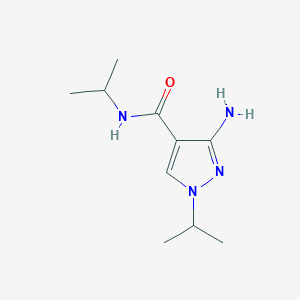
![9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11729254.png)

